DREADD Binding Affinity and Potency
Deschloroclozapine exhibits an affinity (Ki) for hM3Dq and hM4Di DREADD receptors that is 100-fold higher than that of Clozapine N-oxide (CNO) and 50-fold higher than that of DREADD agonist 21 (C21) . Its EC50 values, indicative of functional potency in a BRET-based assay, are correspondingly in the sub-nanomolar range .
EC₅₀ hM3Dq 0.13 nM, hM4Di 0.081 nM
| Evidence Dimension | In vitro binding affinity (Ki) and functional potency (EC50) for DREADDs |
|---|---|
| Target Compound Data | Ki: hM3Dq = 6.3 nM, hM4Di = 4.2 nM; EC50: hM3Dq = 0.13 nM, hM4Di = 0.081 nM |
| Comparator Or Baseline | Clozapine N-oxide (CNO): Ki for hM3Dq/hM4Di ~630/420 nM; DREADD agonist 21 (C21): Ki for hM3Dq/hM4Di ~315/210 nM |
| Quantified Difference | 100-fold higher affinity vs. CNO; 50-fold higher affinity vs. C21 |
| Conditions | Radioligand binding assay ([3H]QNB) and BRET-based functional assay (HEK293T cells) |
Why This Matters
Higher affinity translates directly to the use of 20- to 60-fold lower systemic doses for equivalent DREADD occupancy in vivo, minimizing potential off-target and vehicle-related artifacts .
